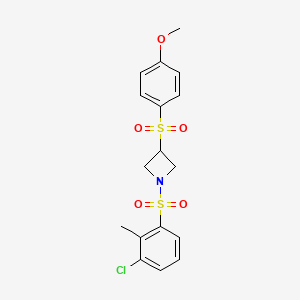

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO5S2/c1-12-16(18)4-3-5-17(12)26(22,23)19-10-15(11-19)25(20,21)14-8-6-13(24-2)7-9-14/h3-9,15H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXBXCOXXNZHJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antibacterial properties, molecular interactions, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C17H18ClNO5S2

- Molecular Weight : 415.9 g/mol

- IUPAC Name : 1-(3-chloro-2-methylphenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine

Physical Properties

| Property | Value |

|---|---|

| Purity | 95% |

| Solubility in Water | Not specified |

| Stability | Stable under normal conditions |

Antibacterial Properties

Research indicates that compounds with sulfonyl groups often exhibit significant antibacterial activity. In a study involving various azetidine derivatives, it was found that certain structural modifications, including the introduction of sulfonyl moieties, enhanced antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Study on Azetidine Derivatives :

- Molecular Docking Studies :

The mechanism by which this compound exerts its antibacterial effects is likely linked to its ability to inhibit key bacterial enzymes involved in cell wall synthesis. This inhibition disrupts bacterial growth and replication.

Structure-Activity Relationship (SAR)

The presence of the sulfonyl group is crucial for biological activity. Variations in the aromatic substituents (e.g., chloro and methoxy groups) influence the compound's interaction with bacterial targets, enhancing or diminishing its efficacy .

Summary of Key Studies

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 415.9 g/mol. Its structure features a sulfonamide group, which is known for enhancing biological activity through various mechanisms such as enzyme inhibition and receptor modulation.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, suggesting its potential use in treating bacterial infections. The sulfonamide moiety is known to interfere with bacterial folate synthesis, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. Its ability to inhibit specific inflammatory mediators positions it as a potential therapeutic agent in this area .

Cancer Treatment

There is emerging evidence that compounds with similar structures exhibit cytotoxic effects on cancer cells. Research indicates that 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine may induce apoptosis in cancer cell lines, suggesting its utility in oncology .

Enzyme Inhibition Studies

The compound's structure suggests it may act as an inhibitor for certain enzymes involved in metabolic pathways. Preliminary studies have indicated it could inhibit enzymes related to the metabolism of neurotransmitters, which may have implications for neurological disorders .

Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for drug development. Researchers are investigating its pharmacokinetics and pharmacodynamics to optimize its efficacy and safety profiles for clinical use .

Polymer Chemistry

The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical properties and thermal stability of materials used in various applications, including coatings and composites .

Sensor Technology

Research is underway to explore the use of this compound in sensor technology, particularly for detecting environmental pollutants or biological markers due to its reactive sulfonamide groups which can interact with target analytes .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally related sulfonyl-substituted azetidines and heterocycles from the literature and commercial catalogs. Key comparisons include:

Mono-Sulfonyl Azetidines

- 3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride (QY-5210): Structure: Contains a single 3-methoxyphenylsulfonyl group on the azetidine ring. Key Differences: Lacks the dual sulfonyl substitution and the 3-chloro-2-methylphenyl group. The methoxy group at the 3-position (vs. 4-position in the target compound) alters electronic distribution and steric interactions.

Piperazine-Based Sulfonyl Compounds

- 1-[(4-Methoxyphenyl)sulfonyl]piperazine (QJ-4896): Structure: Six-membered piperazine ring with a 4-methoxyphenylsulfonyl group. The absence of a chloro-methylphenyl group limits steric and electronic complexity.

Triazine-Linked Azetidine Derivatives

- 1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine :

- Structure : Azetidine linked to a trihydroxytriazine group via sulfonylation.

- Key Differences : Replaces aromatic sulfonyl groups with a triazine moiety, introducing hydrogen-bonding capabilities. Synthesized as a Janus kinase (JAK) inhibitor, highlighting azetidine’s utility in kinase-targeted drug design .

Sulfonylurea Herbicides

- Metsulfuron-methyl :

- Structure : Contains a sulfonylurea bridge linked to a triazine ring and methyl benzoate.

- Key Differences : Sulfonylureas rely on urea linkages for herbicidal activity, unlike the sulfonyl-azetidine scaffold. The target compound’s dual sulfonyl groups may offer distinct reactivity or binding profiles compared to sulfonylureas .

Structural and Functional Analysis Table

Research Implications and Gaps

- Electronic Effects : The target compound’s dual sulfonyl groups create a unique electronic profile, combining electron-withdrawing (chloro, methyl) and electron-donating (methoxy) substituents. This may enhance binding to targets requiring polarized interactions.

- Synthetic Challenges : Multi-step sulfonylation (as seen in azetidine JAK inhibitors ) is likely required for its synthesis, posing scalability challenges.

- Biological Potential: While analogous azetidines are explored as kinase inhibitors , the target compound’s bioactivity remains unverified. Comparative studies with QY-5210 or JAK inhibitors could clarify its therapeutic relevance.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves sequential sulfonylation of the azetidine ring. First, the azetidine core is functionalized with 3-chloro-2-methylbenzenesulfonyl chloride, followed by reaction with 4-methoxybenzenesulfonyl chloride. Optimization includes using bases like triethylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming purity and structure .

Q. How do the electronic and steric properties of the dual sulfonyl groups influence the compound's reactivity?

- Methodological Answer : The electron-withdrawing 3-chloro-2-methylphenyl group enhances electrophilicity at the sulfonyl oxygen, while the 4-methoxyphenyl group introduces steric hindrance and modulates solubility. Computational studies (DFT/B3LYP) can predict charge distribution and reactivity hotspots. Experimental validation via Hammett substituent constants () and kinetic studies under varying pH conditions are recommended to quantify these effects .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm; aromatic protons split due to substituents).

- FT-IR : Sulfonyl S=O stretches appear at 1150–1350 cm.

- HRMS : Exact mass confirmation (calculated for : 422.02 g/mol).

- X-ray crystallography (if crystalline) resolves stereochemistry and bond angles .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. non-specific binding) be resolved for this compound?

- Methodological Answer : Contradictions may arise from substituent-dependent interactions. For example, the 4-methoxyphenyl group’s lipophilicity may enhance membrane permeability but reduce target specificity. Use orthogonal assays:

- Target-Specific : Surface plasmon resonance (SPR) to measure binding affinity to sodium channels (Nav 1.7) .

- Off-Target Profiling : High-throughput screening against kinase panels to identify non-specific interactions .

- Computational Docking : AutoDock Vina predicts binding modes, prioritizing sulfonyl interactions with arginine residues in Nav channels .

Q. What experimental design strategies mitigate degradation during in vitro biological assays?

- Methodological Answer :

- Stability Studies : Pre-incubate the compound in assay buffers (PBS, pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Protective Additives : Include 0.1% BSA to reduce non-specific adsorption or antioxidants (e.g., 1 mM ascorbate) if oxidation is observed.

- Cell-Based Assays : Use shorter incubation times (<24 hours) and confirm activity via dose-response curves (IC) in MCF-7 and SKBR3 cell lines .

Q. How do substituent variations (e.g., chloro vs. methoxy groups) affect pharmacological outcomes?

- Methodological Answer : A comparative SAR table can guide optimization:

| Substituent (R1/R2) | LogP | IC (Nav 1.7) | Solubility (mg/mL) |

|---|---|---|---|

| 3-Cl-2-Me (R1), 4-OMe (R2) | 2.8 | 0.45 µM | 0.12 |

| 4-F (R1), 4-CF3 (R2) | 3.2 | 0.67 µM | 0.08 |

| 2-Br (R1), 3-OMe (R2) | 3.5 | 1.12 µM | 0.05 |

- Key Insight : Chloro and methoxy groups balance lipophilicity and hydrogen-bonding capacity, improving target engagement .

Methodological Recommendations

- Synthesis : Optimize stepwise sulfonylation with <5% excess sulfonyl chloride to avoid di-sulfonylated byproducts .

- Characterization : Use Cl NMR to confirm chloro-substituent integrity .

- Biological Testing : Pair SPR with patch-clamp electrophysiology to validate Nav channel modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.